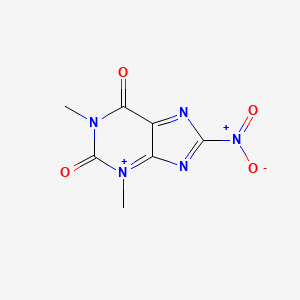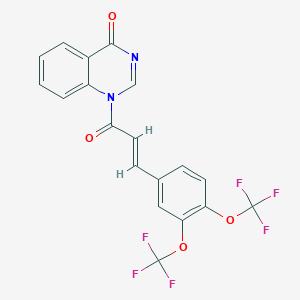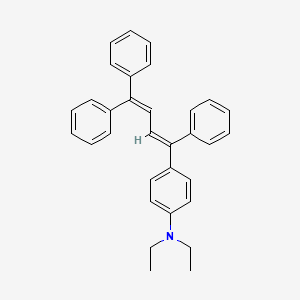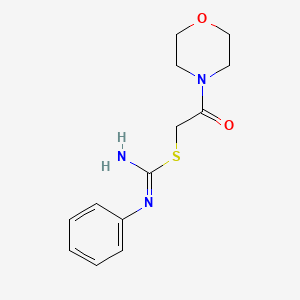![molecular formula C7H12O2S B12337250 Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- CAS No. 1895922-71-0](/img/structure/B12337250.png)
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is an organic compound with the chemical formula C7H12O3This compound is characterized by the presence of a propargyl group and a hydroxyl group, making it a versatile reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound is utilized in biochemical studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and targeted therapies, is ongoing.
Mecanismo De Acción
The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.
Comparación Con Compuestos Similares
Similar Compounds
Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the propargyl group.
Propargyl-PEG3-alcohol: Contains a propargyl group but has a different backbone structure.
Diethylene Glycol Mono(2-propyn-1-yl) Ether: Another name for the same compound.
Uniqueness
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is unique due to its combination of a propargyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .
Propiedades
Número CAS |
1895922-71-0 |
|---|---|
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
2-(2-prop-2-ynoxyethoxy)ethanethiol |
InChI |
InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2 |
Clave InChI |
HGQFMLCBJVWAEY-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


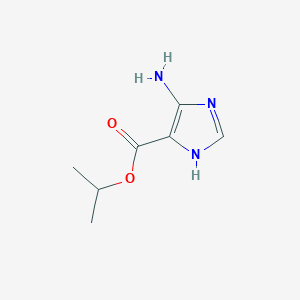

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
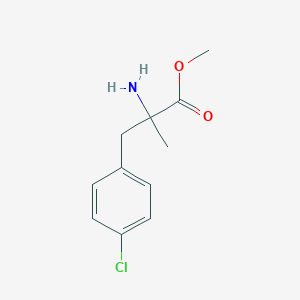
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
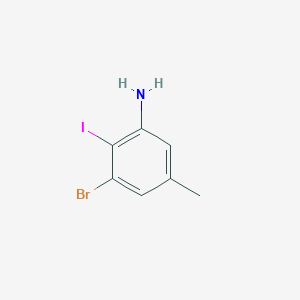
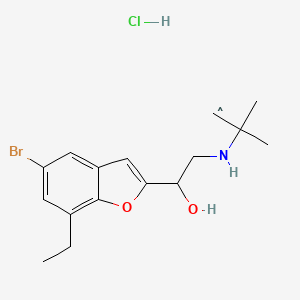
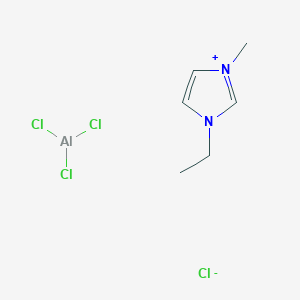
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
